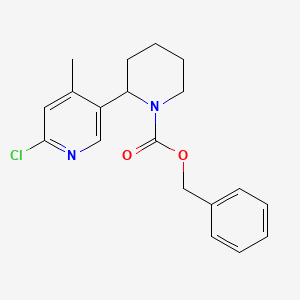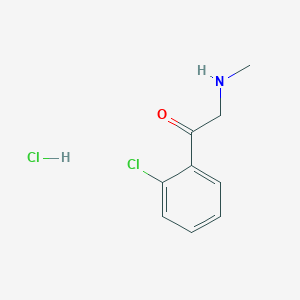![molecular formula C11H15NO2 B11820510 (NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine](/img/structure/B11820510.png)
(NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NZ)-N-[[3-[(2-Methylpropan-2-yl)oxy]phenyl]methyliden]hydroxylamin ist eine chemische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die eine Hydroxylamingruppe umfasst, die an einen Phenylring gebunden ist, der mit einer tert-Butoxygruppe substituiert ist
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (NZ)-N-[[3-[(2-Methylpropan-2-yl)oxy]phenyl]methyliden]hydroxylamin umfasst typischerweise die Reaktion von 3-(tert-Butoxy)benzaldehyd mit Hydroxylaminhydrochlorid unter basischen Bedingungen. Die Reaktion wird in einem Lösungsmittel wie Ethanol oder Methanol durchgeführt, und das Gemisch wird mehrere Stunden bei Raumtemperatur gerührt. Das Produkt wird dann durch Filtration isoliert und durch Umkristallisation gereinigt.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von (NZ)-N-[[3-[(2-Methylpropan-2-yl)oxy]phenyl]methyliden]hydroxylamin die Verwendung von kontinuierlichen Fließreaktoren umfassen, um eine konstante Produktqualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Effizienz der Synthese zu maximieren, und fortschrittliche Reinigungstechniken wie Chromatographie werden eingesetzt, um das Endprodukt zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(NZ)-N-[[3-[(2-Methylpropan-2-yl)oxy]phenyl]methyliden]hydroxylamin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylamingruppe kann oxidiert werden, um Nitroso- oder Nitroderivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um das entsprechende Amin zu bilden.
Substitution: Der Phenylring kann elektrophile aromatische Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.
Substitution: Elektrophile aromatische Substitutionsreaktionen können Reagenzien wie Brom (Br₂) oder Salpetersäure (HNO₃) umfassen.
Hauptprodukte, die gebildet werden
Oxidation: Nitroso- oder Nitroderivate.
Reduktion: Entsprechendes Amin.
Substitution: Halogenierte oder nitrierte Phenylderivate.
Wissenschaftliche Forschungsanwendungen
(NZ)-N-[[3-[(2-Methylpropan-2-yl)oxy]phenyl]methyliden]hydroxylamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als biochemische Sonde untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (NZ)-N-[[3-[(2-Methylpropan-2-yl)oxy]phenyl]methyliden]hydroxylamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Hydroxylamingruppe kann kovalente Bindungen mit nukleophilen Stellen an Proteinen und Enzymen bilden, was möglicherweise deren Funktion verändert. Diese Wechselwirkung kann verschiedene biochemische Signalwege modulieren, was zu den beobachteten biologischen Effekten führt.
Wirkmechanismus
The mechanism of action of (NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (NZ)-N-[[3-[(2-Methylpropan-2-yl)oxy]phenyl]methyliden]amin
- (NZ)-N-[[3-[(2-Methylpropan-2-yl)oxy]phenyl]methyliden]nitrosoamin
Einzigartigkeit
(NZ)-N-[[3-[(2-Methylpropan-2-yl)oxy]phenyl]methyliden]hydroxylamin ist aufgrund des Vorhandenseins der Hydroxylamingruppe einzigartig, die im Vergleich zu seinen Analoga eine ausgeprägte chemische Reaktivität und biologische Aktivität verleiht
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
(NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-10-6-4-5-9(7-10)8-12-13/h4-8,13H,1-3H3/b12-8- |
InChI-Schlüssel |
XMTBLRYOFUXXPY-WQLSENKSSA-N |
Isomerische SMILES |
CC(C)(C)OC1=CC=CC(=C1)/C=N\O |
Kanonische SMILES |
CC(C)(C)OC1=CC=CC(=C1)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


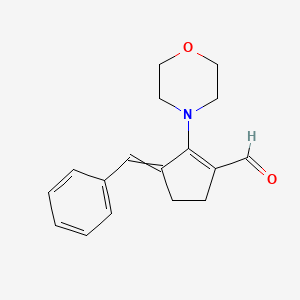
![rac-5-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine hydrochloride](/img/structure/B11820435.png)


![[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate](/img/structure/B11820462.png)
![disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron](/img/structure/B11820469.png)
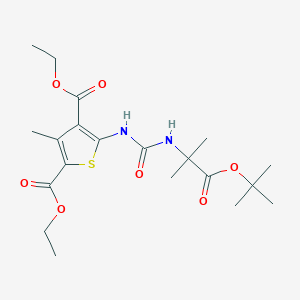
![N-[[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11820491.png)

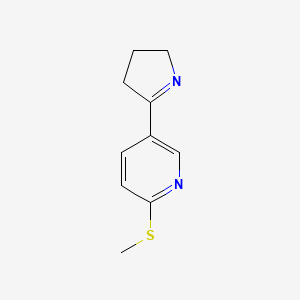

![[2-Hydroxy-4-[1-hydroxy-2-(propan-2-ylamino)butyl]phenyl] methanesulfonate](/img/structure/B11820509.png)
